An In-depth Technical Guide to the Synthesis Pathway of Penconazole Hydroxide
An In-depth Technical Guide to the Synthesis Pathway of Penconazole Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis pathway for penconazole hydroxide (PEN-OH), a primary metabolite of the widely used triazole fungicide, penconazole. The synthesis is presented as a multi-step chemical process to first obtain penconazole, followed by the hydroxylation of the alkyl side chain to yield penconazole hydroxide. This document details the experimental protocols for the synthesis of penconazole, summarizes quantitative data, and presents the metabolic pathway leading to penconazole hydroxide, which can inform direct synthetic strategies. The guide includes detailed diagrams of the chemical synthesis and metabolic pathways to facilitate a deeper understanding of the processes involved.
Introduction
Penconazole is a systemic triazole fungicide effective against a broad spectrum of fungal pathogens by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[1] Upon administration or environmental deposition, penconazole is metabolized in various organisms, including mammals and plants, to several derivatives. The most prominent of these metabolites is penconazole hydroxide (also known as PEN-OH or CGA132465), which is formed through the hydroxylation of the pentyl side chain.[1][2][3] Understanding the synthesis of penconazole and the subsequent formation of its hydroxylated metabolite is crucial for toxicological studies, reference standard synthesis, and the development of analytical methods for residue detection.
This guide outlines a robust four-step synthesis of penconazole, followed by a description of the hydroxylation to penconazole hydroxide. The synthesis of penconazole commences with a Darzens condensation, followed by reduction, esterification (mesylation), and finally, alkylation of 1,2,4-triazole.
Penconazole Synthesis Pathway
The synthesis of penconazole is a well-established process that can be broken down into four primary stages. The overall pathway is depicted in the diagram below, followed by detailed experimental protocols and quantitative data for each step.
Diagram of Penconazole Synthesis Pathway
Caption: Four-step synthesis of Penconazole.
Step 1: Darzens Condensation
The synthesis initiates with a Darzens condensation reaction between 2,4-dichlorobutyrophenone and methyl chloroacetate in the presence of a base, sodium methoxide, to form the intermediate 2-(2,4-dichlorobenzoyl)-2-methyloxirane-2-carboxylate.[4][5][6]
Experimental Protocol:
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In a reaction vessel, 700 kg of toluene and 250 kg of 2,4-dichlorobutyrophenone are charged and cooled to approximately 15°C.
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Sodium methoxide is added over a period of 0.5 hours.
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Methyl chloroacetate is then added dropwise over 2-2.5 hours, maintaining the temperature between 15-25°C.
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The reaction mixture is held at 15-25°C for 2 hours.
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An alkali lye is added, and the mixture is heated to 65-75°C for 3 hours to facilitate alkaline hydrolysis.
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The mixture is neutralized with hydrochloric acid to a pH of 3-4.
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The aqueous layer is separated, and the organic layer is washed with 400 kg of water.
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Toluene is removed under reduced pressure to yield the product.[5]
Step 2: Reduction
The epoxide intermediate from the Darzens condensation is then reduced using potassium borohydride to yield 2-(2,4-dichlorophenyl)pentan-1-ol.
Experimental Protocol:
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To the product from Step 1, 600 kg of water and 25 kg of sodium hydroxide are added.
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The mixture is stirred and cooled to 20-30°C, ensuring the pH is ≥ 10.
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Potassium borohydride is added evenly over approximately 3 hours.
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The reaction is allowed to proceed for an additional 2 hours.
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700 kg of toluene is added, and the mixture is stirred and allowed to settle for 1 hour and 5 minutes.
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The organic layer is separated and washed with 400 kg of water.[4]
Step 3: Esterification (Mesylation)
The hydroxyl group of 2-(2,4-dichlorophenyl)pentan-1-ol is converted to a good leaving group, a mesylate, by reacting with methanesulfonyl chloride.
Experimental Protocol:
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The alcohol product from the previous step is dissolved in an appropriate solvent such as dichloromethane.
-
The solution is cooled to 0°C.
-
Triethylamine (1.5 equivalents) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
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The reaction is stirred at 0°C for 4 hours or until completion as monitored by TLC. If the reaction is slow, it can be warmed to room temperature.[7]
Step 4: Alkylation of 1,2,4-Triazole
The final step in the synthesis of penconazole is the alkylation of 1,2,4-triazole with the mesylated intermediate.[8][9]
Experimental Protocol:
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In a reaction kettle, 1,2,4-triazole and 28% sodium methoxide in methanol are added and heated to 40-50°C with stirring for 1.5 hours.
-
The 2-(2,4-dichlorophenyl)pentyl methanesulfonate is then added, and the mixture is heated to reflux for 6 hours.
-
After completion, methanol is recovered.
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875 kg of toluene is added, and the solution is washed twice.
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The crude product is purified by recrystallization from normal hexane.[4][5]
Quantitative Data Summary
| Step | Reaction | Reactants | Reagents | Product | Average Yield (%) | Average Purity (%) |
| 1 | Darzens Condensation | 2,4-Dichlorobutyrophenone, Methyl Chloroacetate | Sodium Methoxide, Toluene | 2-(2,4-Dichlorobenzoyl)-2-methyloxirane-2-carboxylate | 85.3 | 90.2 |
| 2 | Reduction | 2-(2,4-Dichlorobenzoyl)-2-methyloxirane-2-carboxylate | Potassium Borohydride, Water | 2-(2,4-Dichlorophenyl)pentan-1-ol | 97.1 | 97.1 |
| 3 | Mesylation | 2-(2,4-Dichlorophenyl)pentan-1-ol | Methanesulfonyl Chloride, Pyridine | 2-(2,4-Dichlorophenyl)pentyl Methanesulfonate | 96.1 | 97.1 |
| 4 | Alkylation | 2-(2,4-Dichlorophenyl)pentyl Methanesulfonate, 1,2,4-Triazole | Sodium Methoxide, Methanol | Penconazole | 91.6 | 95.7 |
Data sourced from patent CN102584726B[4]
Penconazole Hydroxide: Formation Pathway
Penconazole hydroxide is the major metabolite of penconazole, formed via the oxidation of the alkyl side chain.[1][2] This biotransformation is typically carried out by cytochrome P450 monooxygenases in living organisms.
Diagram of Penconazole Hydroxylation
Caption: Metabolic conversion of Penconazole to Penconazole Hydroxide.
Metabolic Pathway
In goats, the metabolic pathway of penconazole involves the hydroxylation to form the secondary alcohol CGA132465 (penconazole hydroxide).[1] Similarly, in humans, the monohydroxyl-derivative (PEN-OH) is the major metabolite.[3] This hydroxylation can occur at different positions on the alkyl chain, leading to various isomers.
Synthetic Approach: Biocatalytic Hydroxylation
While a direct, high-yield chemical synthesis for penconazole hydroxide is not widely published, biocatalysis presents a promising approach to mimic the metabolic pathway. The use of oxygenating biocatalysts, such as cytochrome P450s, can achieve selective C-H hydroxylation under mild conditions.[10]
Conceptual Experimental Workflow for Biocatalytic Hydroxylation:
Caption: Conceptual workflow for biocatalytic synthesis.
Experimental Protocol Outline:
-
Enzyme Selection and Preparation: A suitable oxygenating biocatalyst, such as a specific cytochrome P450 enzyme known for alkyl chain hydroxylation, is selected and prepared, often through recombinant expression in a host organism like E. coli.
-
Bioreaction Setup: The reaction is carried out in a bioreactor containing a buffered aqueous solution, the penconazole substrate, and the biocatalyst. A cofactor regeneration system is typically required to provide the necessary reducing equivalents (e.g., NADPH).
-
Reaction Conditions: The reaction is maintained at an optimal temperature and pH for the enzyme's activity, with adequate aeration to supply oxygen.
-
Product Extraction: After the reaction, the product is extracted from the aqueous medium using an organic solvent.
-
Purification: The extracted product is then purified using chromatographic techniques, such as column chromatography or HPLC, to isolate the desired penconazole hydroxide.
Conclusion
This technical guide has detailed a comprehensive pathway for the synthesis of penconazole hydroxide. The process involves a well-defined four-step chemical synthesis to produce the precursor, penconazole, with high yields and purity. The subsequent conversion to penconazole hydroxide is primarily understood through its metabolic pathway. For preparative purposes, a biocatalytic approach employing oxygenating enzymes is suggested as a viable and selective method for the hydroxylation of the penconazole alkyl side chain. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of drug development, toxicology, and analytical chemistry.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. Identification of Metabolites of the Fungicide Penconazole in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102584726B - Method for preparing penconazole serving as bacteriacide - Google Patents [patents.google.com]
- 5. CN102584726A - Method for preparing penconazole serving as bacteriacide - Google Patents [patents.google.com]
- 6. Darzens Reaction [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of new alkylsulfonyl(Sulfinyl)-1,2,4-triazole derivatives based on (3-(Alkylthio)-4-R-1,2,4-thriazole-5-yl)(phenyl)methanol’s | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 10. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
